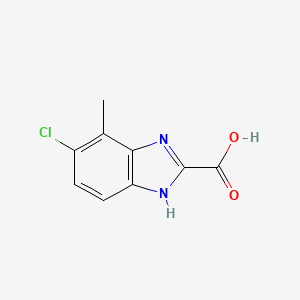

5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-4-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-5(10)2-3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJFLRAFHKRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80837053 | |

| Record name | 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80837053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827042-59-1 | |

| Record name | 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80837053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with methyl isocyanate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid exhibit notable antimicrobial properties. A study synthesized several derivatives and tested their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 8 to 16 μg/mL, demonstrating effectiveness comparable to standard drugs like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that certain derivatives had IC50 values between 1.84 and 10.28 μg/mL against multiple cancer cell lines, indicating strong anticancer activity. These compounds were found to interact with key molecular targets such as vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are critical in tumor growth regulation .

Chemical Synthesis

Building Block for Drug Discovery

this compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for the generation of diverse chemical libraries, facilitating drug discovery processes. The compound's reactivity is enhanced by the presence of both a chlorine atom and a carboxylic acid group, making it suitable for various chemical transformations.

Agricultural Applications

Pesticide Development

The stability and reactivity of this compound make it a candidate for developing new agrochemicals. Its derivatives are being explored for their potential use as pesticides, targeting specific pests while minimizing environmental impact. The effectiveness of these compounds in inhibiting pest growth can lead to more sustainable agricultural practices.

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stability under various conditions. This application is significant in textile and coating industries where colorfastness and durability are essential.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus. The study employed molecular docking techniques to predict interactions with dihydrofolate reductase, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized multiple derivatives and evaluated their effects on various cancer cell lines. The promising results led to further exploration into their mechanisms of action, with findings suggesting interference with critical signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In cancer research, the compound interferes with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzimidazole-based analogs and their distinguishing features:

Biological Activity

5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid (C₉H₈ClN₂O₂) is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a benzimidazole core , characterized by a fused benzene and imidazole ring, with a chlorine atom and a methyl group at specific positions. Its molecular weight is approximately 188.62 g/mol . The unique arrangement of these substituents contributes to its diverse biological properties, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this compound, exhibit antimicrobial properties . Studies demonstrate effectiveness against various bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cellular processes .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus, E. coli | Active |

| 4-Methyl-1H-benzimidazole-2-carboxylic acid | MRSA | Moderate |

| 5-Bromo-4-methyl-1H-benzimidazole-2-carboxylic acid | P. aeruginosa | Inactive |

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It is believed to act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases .

Case Study: Mechanism of Action

In one study, the compound was found to induce S/G2 cell cycle arrest in cancer cell lines, leading to apoptosis (programmed cell death). This was evidenced by downregulation of cyclins and upregulation of pro-apoptotic proteins . The compound's ability to interact with DNA and inhibit critical signaling pathways underlines its potential as an anticancer agent.

Table 2: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 3.0 | Induces apoptosis |

| Study B | LoVo (colon cancer) | 5.0 | Cell cycle arrest |

| Study C | MV4-11 (leukemia) | 4.5 | Enzyme inhibition |

Synthesis Methods

Various synthesis methods for producing this compound have been reported, each tailored for yield and purity optimization. These methods often involve multi-step reactions that can include the use of microwave-assisted synthesis or traditional reflux techniques .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted precursors. For example:

- Step 1: React ethyl acetoacetate with a chlorinated phenylhydrazine derivative to form the benzimidazole core.

- Step 2: Introduce the carboxylic acid group via hydrolysis under basic conditions (e.g., NaOH/ethanol reflux) .

- Step 3: Purify intermediates via recrystallization (e.g., using DMF/acetic acid mixtures) and final product via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy: Confirm substituent positions (e.g., chlorine and methyl groups) and aromatic proton environments.

- X-ray crystallography: Resolve crystal structure using programs like SHELXL for refinement, particularly for verifying planarity of the benzimidazole ring .

- Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement?

- Check for twinning: Use SHELXL’s TWIN command to model twinned crystals, which are common in benzimidazole derivatives due to planar stacking .

- Disorder modeling: If electron density maps show overlapping atoms (e.g., methyl or chlorine groups), refine occupancy ratios and apply restraints to thermal parameters.

- Validation tools: Cross-verify with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. What experimental strategies optimize reactivity studies of this compound under varying conditions?

- pH-dependent stability: Perform kinetic studies in buffered solutions (pH 2–12) using HPLC to monitor degradation products.

- Catalytic functionalization: Test palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-methyl position, optimizing solvent (DMF vs. THF) and temperature (60–120°C) .

- Solubility enhancement: Explore co-solvent systems (e.g., DMSO/water) for biological assays, measuring logP values to predict partitioning behavior.

Q. How can substituent effects on biological activity be systematically analyzed?

- Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., replacing chlorine with fluorine or methyl with ethyl) and test against target enzymes (e.g., kinase inhibitors).

- Computational docking: Use software like AutoDock Vina to predict binding affinities to active sites, correlating with experimental IC50 values .

- Metabolic stability assays: Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, prioritizing stable candidates for in vivo studies .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects: NMR may show averaged signals for flexible substituents (e.g., rotating methyl groups), while X-ray provides static snapshots. Use variable-temperature NMR to detect conformational exchange .

- Tautomerism: Benzimidazoles can exhibit prototropic tautomerism. Compare computational (DFT) energy landscapes with experimental data to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.